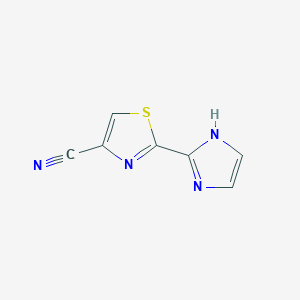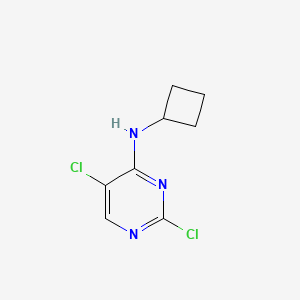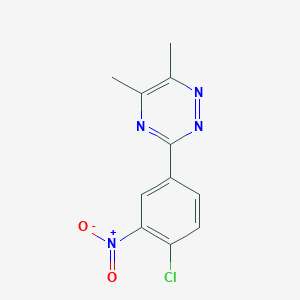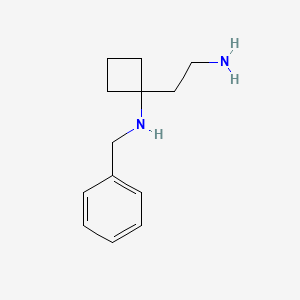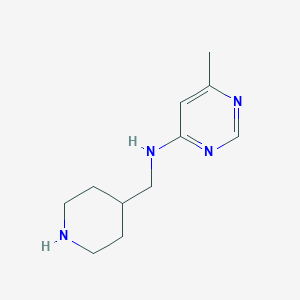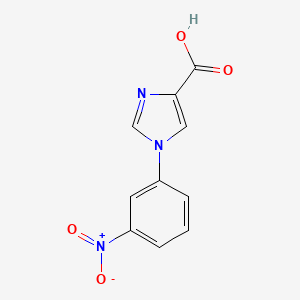
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-nitrobenzaldehyde with glyoxal in the presence of ammonium acetate to form 1-(3-nitrophenyl)-1H-imidazole. This intermediate is then oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the nitro group at the para position, which can lead to different reactivity and biological activity.
1-(3-Aminophenyl)-1H-imidazole-4-carboxylic acid: The amino group instead of the nitro group can result in different chemical properties and applications.
1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid: The presence of a methyl group can affect the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
1-(3-nitrophenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-12(6-11-9)7-2-1-3-8(4-7)13(16)17/h1-6H,(H,14,15) |
InChI Key |
PHERIMRWNZMOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
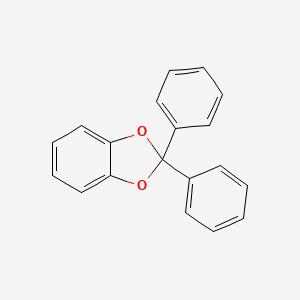
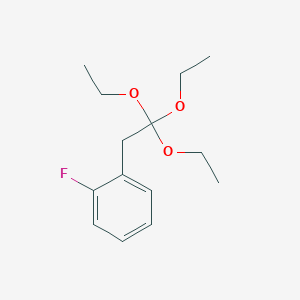
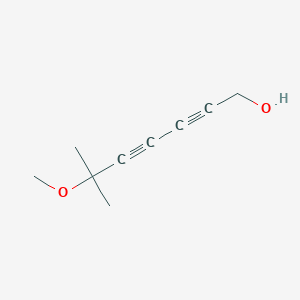
![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8658595.png)
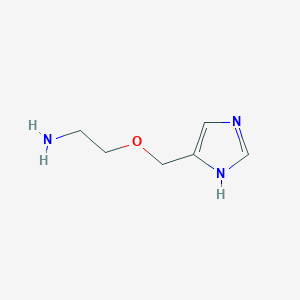
![Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate](/img/structure/B8658610.png)
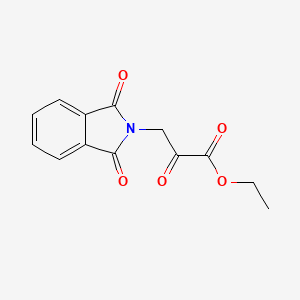
![Ethyl 1-[1-(4-chlorophenyl)cyclopropanecarbonyl]piperidine-3-carboxylate](/img/structure/B8658626.png)
![2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8658631.png)
